5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S2/c1-9-19-20-16(27-9)18-15(21)12-4-5-14(26-12)28(22,23)17-7-10-2-3-11-13(6-10)25-8-24-11/h2-6,17H,7-8H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZBLSNYRGUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including anticancer properties and antibacterial effects.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₁₈H₁₈N₄O₅S
- Molecular Weight : 398.43 g/mol
- CAS Number : 1170890-17-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to the benzo[d][1,3]dioxole structure. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines with IC₅₀ values of 2.38 µM for HepG2 and 4.52 µM for MCF7 cells, while showing low toxicity towards normal cells (IC₅₀ > 150 µM) . This suggests a promising therapeutic window for these compounds.
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of EGFR : Compounds have shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers.
- Induction of Apoptosis : Studies using annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, affecting proteins such as Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis reveals that treatment with these compounds leads to cell cycle arrest at various phases, contributing to their antiproliferative effects.
Antibacterial Activity
In addition to anticancer properties, the compound's derivatives have been evaluated for antibacterial activity. A study reported that certain thiadiazole derivatives exhibited effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with notable inhibition zones observed in agar diffusion tests .
Antimicrobial Mechanisms
The antibacterial mechanisms are thought to involve:
- Disruption of Bacterial Cell Membranes : The structural components of these compounds may interact with bacterial membranes, leading to increased permeability and cell death.
- Inhibition of Protein Synthesis : Some derivatives may interfere with bacterial ribosomal function, inhibiting protein synthesis crucial for bacterial survival.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
Q & A
Q. What synthetic routes are commonly employed for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-thiadiazole ring via cyclization of thiocarbazide intermediates under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Introduction of the benzo[d][1,3]dioxol-5-ylmethyl group via nucleophilic substitution or condensation reactions .
- Step 3 : Amide coupling using carbodiimides (e.g., EDC/HOBt) to attach the furan-2-carboxamide moiety . Critical Conditions :
- Temperature control (60–80°C for cyclization) .
- Solvent selection (DMF or dichloromethane for amide coupling) .
- Purification via column chromatography (SiO₂, DCM:MeOH 95:5) .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures should researchers expect?
- ¹H/¹³C NMR : Confirm the presence of:
- Benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm for methylenedioxy group) .
- Thiadiazole ring protons (δ 8.2–8.5 ppm for NH in sulfamoyl) .
- HRMS : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 476.08) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate antimicrobial or anticancer activity?
- Antimicrobial : Disk diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations . Controls : Include standard drugs (e.g., cisplatin for anticancer assays) and solvent-only controls .
Advanced Research Questions
Q. How can the cyclization step during thiadiazole formation be optimized to minimize by-products?
- Strategies :
- Use excess dehydrating agents (e.g., POCl₃) to drive cyclization .
- Monitor reaction progress via TLC or real-time HPLC .
- By-Product Mitigation :
- Purify intermediates via recrystallization (ethanol/water mixtures) .
- Optimize pH (neutral to slightly acidic) to prevent hydrolysis .
Q. How can contradictions between computational predictions (e.g., DFT) and experimental reactivity data be resolved?
- Approaches :
- Validate computational models (e.g., DFT) with experimental NMR chemical shifts .
- Use docking simulations to compare predicted vs. observed binding affinities for biological targets .
- Case Study : Adjusting solvent parameters in DFT calculations to match observed reaction outcomes (e.g., polar solvents stabilizing charge-separated intermediates) .
Q. What methodologies are suitable for studying structure-activity relationships (SAR) of this compound?
- Modification Strategies :
- Vary substituents on the thiadiazole ring (e.g., methyl vs. trifluoromethyl) .
- Replace the furan moiety with thiophene or pyrrole to assess bioactivity changes .
- Evaluation :
- Pharmacokinetic profiling (e.g., LogP via shake-flask method) to correlate hydrophobicity with membrane permeability .
- Enzymatic assays (e.g., kinase inhibition) to map functional group contributions .
Q. How can researchers identify and validate biological targets for this compound?
- In Silico Methods :
- Molecular docking with protein databases (e.g., PDB) to predict binding to kinases or tubulin .
- Pharmacophore modeling to align compound features with known active sites .
- Experimental Validation :
- Surface plasmon resonance (SPR) for real-time binding kinetics .
- CRISPR-Cas9 knockout of predicted targets to assess loss of compound efficacy .
Data Contradiction Analysis
Q. How should researchers address discrepancies in bioactivity data across different cell lines?
- Hypothesis Testing :
- Check for differences in cell membrane permeability (e.g., via P-glycoprotein expression) .
- Replicate assays under standardized conditions (e.g., serum-free media) .
- Analytical Tools :
- Flow cytometry to quantify apoptosis vs. necrosis mechanisms .
- Metabolomics to identify cell-specific metabolic interference .
Methodological Best Practices
- Synthesis : Always isolate intermediates and confirm purity before proceeding to subsequent steps .
- Characterization : Use orthogonal techniques (e.g., NMR + HRMS) to cross-validate structural assignments .
- Bioassays : Include dose-response curves and statistical validation (e.g., ANOVA) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
